molecular formula C33H38N2O8 B1668755 Rescimetol CAS No. 35440-49-4

Rescimetol

Cat. No.: B1668755
CAS No.: 35440-49-4
M. Wt: 590.7 g/mol
InChI Key: MMUMZMIKZXSFSD-ADSVITMPSA-N
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Description

Rescimetol, also known as methyl O-(4-hydroxy-3-methoxycinnamoyl) reserpate, is an antihypertensive agent developed by Nippon Chemiphar Co. Ltd. It belongs to the class of rauwolfa alkaloids and is known for its low toxicity and weak central action. This compound is prescribed for long-term therapy in hypertensive patients due to its sustained antihypertensive activity .

Preparation Methods

Rescimetol can be synthesized through various synthetic routes. One of the methods involves the reaction of reserpine with 4-hydroxy-3-methoxycinnamic acid under specific conditions. The reaction typically requires the use of solvents like methanol and catalysts to facilitate the esterification process. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Rescimetol undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can convert this compound into its reduced forms using reducing agents like sodium borohydride.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Rescimetol has a wide range of scientific research applications, including:

Mechanism of Action

Rescimetol exerts its antihypertensive effects by inhibiting the contraction induced by norepinephrine in the vas deferens. It acts on the central nervous system to reduce blood pressure. The molecular targets and pathways involved include the inhibition of norepinephrine-induced contraction and modulation of central nervous system activity .

Comparison with Similar Compounds

Rescimetol is unique among rauwolfa alkaloids due to its specific chemical structure and sustained antihypertensive activity. Similar compounds include:

This compound stands out due to its low toxicity and weak central action, making it suitable for long-term therapy in hypertensive patients.

Properties

CAS No.

35440-49-4

Molecular Formula

C33H38N2O8

Molecular Weight

590.7 g/mol

IUPAC Name

methyl (1R,15S,17R,18R,19S,20S)-17-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxy-6,18-dimethoxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate

InChI

InChI=1S/C33H38N2O8/c1-39-20-7-8-21-22-11-12-35-17-19-14-28(43-29(37)10-6-18-5-9-26(36)27(13-18)40-2)32(41-3)30(33(38)42-4)23(19)16-25(35)31(22)34-24(21)15-20/h5-10,13,15,19,23,25,28,30,32,34,36H,11-12,14,16-17H2,1-4H3/b10-6+/t19-,23+,25-,28-,30+,32+/m1/s1

InChI Key

MMUMZMIKZXSFSD-ADSVITMPSA-N

SMILES

COC1C(CC2CN3CCC4=C(C3CC2C1C(=O)OC)NC5=C4C=CC(=C5)OC)OC(=O)C=CC6=CC(=C(C=C6)O)OC

Isomeric SMILES

CO[C@H]1[C@@H](C[C@@H]2CN3CCC4=C([C@H]3C[C@@H]2[C@@H]1C(=O)OC)NC5=C4C=CC(=C5)OC)OC(=O)/C=C/C6=CC(=C(C=C6)O)OC

Canonical SMILES

COC1C(CC2CN3CCC4=C(C3CC2C1C(=O)OC)NC5=C4C=CC(=C5)OC)OC(=O)C=CC6=CC(=C(C=C6)O)OC

Appearance

Solid powder

Key on ui other cas no.

73573-42-9

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CD 3400
CD 3400, (3beta,16beta,17alpha,18beta(E),20alpha)-isomer
CD-3400
methyl O-(4-hydroxy-3-methoxycinnamoyl)reserpate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Rescimetol
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Rescimetol
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Rescimetol
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Rescimetol
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Rescimetol
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Rescimetol

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